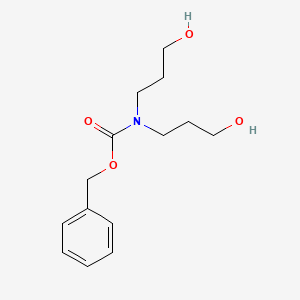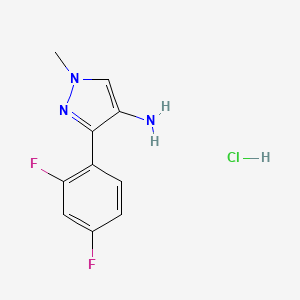
3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with a 2,4-difluorophenyl group and a methyl group, making it an interesting subject for research in medicinal chemistry and other disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 2,4-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method involves the cyclization of 2,4-difluoroaniline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical entities used in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Difluorophenyl)hydrazine Hydrochloride: Shares the 2,4-difluorophenyl group but differs in the rest of the structure.
4-Fluorophenylboronic Acid: Contains a fluorophenyl group but has different functional groups attached.
Uniqueness
3-(2,4-Difluorophenyl)-1-methyl-1H-pyrazol-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C10H10ClF2N3 |
|---|---|
Molekulargewicht |
245.65 g/mol |
IUPAC-Name |
3-(2,4-difluorophenyl)-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H9F2N3.ClH/c1-15-5-9(13)10(14-15)7-3-2-6(11)4-8(7)12;/h2-5H,13H2,1H3;1H |
InChI-Schlüssel |
VAKUGRIJIPRDBL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C(=N1)C2=C(C=C(C=C2)F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


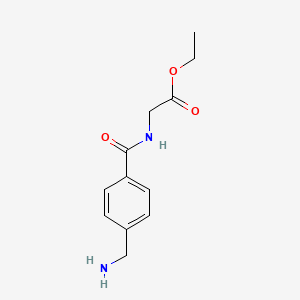
![(2R)-2-[(Tert-butoxycarbonyl)amino]-3-mercapto-2-methylpropanoic acid](/img/structure/B13505144.png)
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)
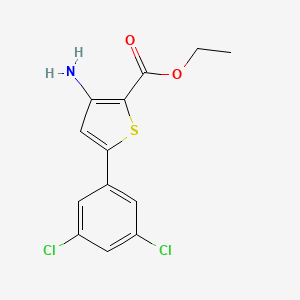

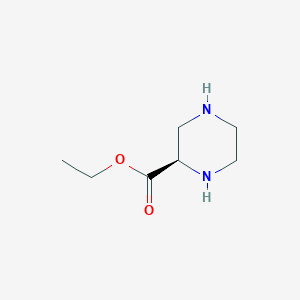
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(4,5,6,7-tetrahydro-1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13505170.png)
![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
![Methyl 2-[(2-aminoethyl)sulfanyl]benzoate](/img/structure/B13505192.png)
![6-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13505194.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13505207.png)
phenyl]propyl})amine hydrochloride](/img/structure/B13505212.png)
